![molecular formula C10H7FS B192845 2-(4-Fluorophenyl)thiophene CAS No. 58861-48-6](/img/structure/B192845.png)
2-(4-Fluorophenyl)thiophene
Overview
Description
“2-(4-Fluorophenyl)thiophene” is a chemical compound with the molecular formula C10H7FS . It is used in the preparation of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .
Synthesis Analysis
The synthesis of “2-(4-Fluorophenyl)thiophene” involves several steps. One method includes the preparation of 4-fluorobenzoic boric acids and carrying out a hybrid reaction after pre-incubation to reaction temperature .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)thiophene” is characterized by a thiophene ring attached to a 4-fluorophenyl group . The molecular weight of the compound is 178.23 g/mol .
Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can react with hydrazine derivatives to form pyrazolines . It is also known to undergo diazotization and coupling reactions .
Physical And Chemical Properties Analysis
“2-(4-Fluorophenyl)thiophene” is a solid compound with a melting point ranging from 51.0 to 55.0 °C . It is soluble in methanol . The compound has a topological polar surface area of 28.2 Ų .
Scientific Research Applications
Organic Semiconductors
2-(4-Fluorophenyl)thiophene: is utilized in the development of organic semiconductors. Due to its stable thiophene core and the presence of a fluorophenyl group, it contributes to the semiconductor’s ability to conduct electricity in organic electronics . This compound is particularly useful in the fabrication of organic field-effect transistors (OFETs), which are vital components in flexible displays and solar cells.
OLED Materials
The compound’s molecular structure makes it suitable for use in organic light-emitting diodes (OLEDs). OLEDs benefit from 2-(4-Fluorophenyl)thiophene due to its ability to emit light when an electric current is applied, which is essential for creating brighter and more energy-efficient screens .
Corrosion Inhibitors
In industrial chemistry, 2-(4-Fluorophenyl)thiophene serves as a corrosion inhibitor. Its application in this field helps protect metals and alloys from corrosive processes, which is crucial for extending the lifespan of machinery and structures .
Pharmaceutical Research
This compound has been identified as a precursor in the synthesis of various pharmaceuticals. For instance, it is used in the development of Canagliflozin , a medication prescribed for the treatment of type 2 diabetes mellitus. It acts as a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor .
Fluorination Chemistry
2-(4-Fluorophenyl)thiophene: is a valuable building block in fluorination chemistry. It is used to introduce fluorine atoms into other molecules, which can significantly alter the biological activity and chemical properties of those compounds .
Material Science
Due to its unique electronic properties, 2-(4-Fluorophenyl)thiophene is also explored in material science for the development of advanced materials with specific conductivity and stability characteristics .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling the compound .
Mechanism of Action
Target of Action
It is known that this compound can be used to prepare canagliflozin , a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor . Therefore, it is plausible that 2-(4-Fluorophenyl)thiophene may interact with similar targets.
Mode of Action
These inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .
Biochemical Pathways
If it acts similarly to canagliflozin, it may affect the sglt2 pathway involved in glucose reabsorption in the kidneys .
Pharmacokinetics
It is suggested that this compound has high gastrointestinal absorption
Result of Action
If it acts similarly to canagliflozin, it may result in reduced blood glucose levels by inhibiting glucose reabsorption in the kidneys .
properties
IUPAC Name |
2-(4-fluorophenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURJRGMZIKXDMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619591 | |
Record name | 2-(4-Fluorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)thiophene | |
CAS RN |
58861-48-6 | |
Record name | 2-(4-Fluorophenyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58861-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058861486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Fluorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-fluorophenyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-FLUOROPHENYL)THIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72TG563TMB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using a nickel catalyst in the synthesis of 2-(4-Fluorophenyl)thiophene?
A: Utilizing a nickel complex as a catalyst in the Kumada coupling method for synthesizing 2-(4-Fluorophenyl)thiophene offers several benefits []. Firstly, nickel catalysts are generally more cost-effective compared to other commonly used catalysts like palladium. This is particularly advantageous when considering large-scale production. Secondly, the reaction can proceed under mild conditions, which simplifies the overall process and reduces the potential for unwanted side reactions. This contributes to a higher yield and purity of the desired product.
Q2: What is the role of diazonium salt in an alternative synthesis method for 2-(4-Fluorophenyl)thiophene?
A: An alternative synthesis method utilizes diazotization and coupling reactions to produce 2-(4-Fluorophenyl)thiophene []. Initially, para-fluoroaniline is converted to para-fluoroaniline diazonium salt. This diazonium salt then undergoes a coupling reaction with thiophene in the presence of a base to yield the final product. This method offers a different synthetic route and might be advantageous depending on the availability and cost of starting materials and reagents.
Q3: What purification method is commonly employed for 2-(4-Fluorophenyl)thiophene?
A: A common method for purifying 2-(4-Fluorophenyl)thiophene involves a re-crystallization technique using a combination of organic solvents and heat []. After initial extraction and drying steps, the crude product is subjected to vacuum fractionation followed by recrystallization from hot petroleum ether. This process effectively removes impurities and yields a high-purity product suitable for further applications.
Q4: Are there any challenges associated with the industrial production of 2-(4-Fluorophenyl)thiophene?
A: While the synthesis methods for 2-(4-Fluorophenyl)thiophene are relatively well-established, challenges remain in optimizing large-scale production []. One of the main issues is sourcing cost-effective and readily available starting materials and catalysts without compromising the purity and yield of the final product. Additionally, ensuring efficient and scalable purification methods while minimizing waste and environmental impact is crucial for industrial production.
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